molecular formula C12H25N3 B11890229 (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine

(1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine

Katalognummer: B11890229
Molekulargewicht: 211.35 g/mol
InChI-Schlüssel: BHXJHBPGWIBZIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine: is a chemical compound with the molecular formula C12H25N3 and a molecular weight of 211.35 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine typically involves the reaction of cyclobutanemethanamine with 4-isopropylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may be investigated for its effects on various biological pathways and its potential as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical products .

Wirkmechanismus

The mechanism of action of (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The uniqueness of (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the piperazine ring can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H25N3

Molekulargewicht

211.35 g/mol

IUPAC-Name

[1-(4-propan-2-ylpiperazin-1-yl)cyclobutyl]methanamine

InChI

InChI=1S/C12H25N3/c1-11(2)14-6-8-15(9-7-14)12(10-13)4-3-5-12/h11H,3-10,13H2,1-2H3

InChI-Schlüssel

BHXJHBPGWIBZIC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCN(CC1)C2(CCC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.